molecular formula C13H14O3 B14459789 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde CAS No. 71186-67-9

3,4-Bis(prop-2-en-1-yloxy)benzaldehyde

Cat. No.: B14459789
CAS No.: 71186-67-9
M. Wt: 218.25 g/mol
InChI Key: RMPBVHBECFKPDB-UHFFFAOYSA-N
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Description

3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3 It is a derivative of benzaldehyde, featuring two prop-2-en-1-yloxy groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can be synthesized through the propargylation of 3,4-dihydroxybenzaldehyde. The reaction involves the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,4-Bis(prop-2-en-1-yloxy)benzoic acid.

    Reduction: 3,4-Bis(prop-2-en-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Bis(prop-2-en-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The prop-2-en-1-yloxy groups can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the prop-2-en-1-yloxy groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in the development of new materials and pharmaceuticals .

Properties

CAS No.

71186-67-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3,4-bis(prop-2-enoxy)benzaldehyde

InChI

InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h3-6,9-10H,1-2,7-8H2

InChI Key

RMPBVHBECFKPDB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=O)OCC=C

Origin of Product

United States

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